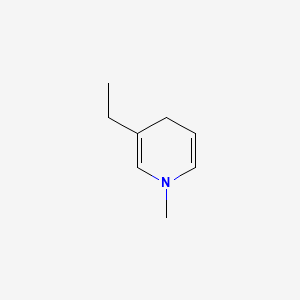
3-ethyl-1-methyl-4H-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .
化学反応の分析
Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学的研究の応用
3-ethyl-1-methyl-4H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .
類似化合物との比較
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in the treatment of hypertension.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
特性
CAS番号 |
126159-43-1 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.199 |
IUPAC名 |
3-ethyl-1-methyl-4H-pyridine |
InChI |
InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |
InChIキー |
HSWOLWFFOGBKCA-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C=CC1)C |
同義語 |
Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















